
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H10F3NO2. This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a propanone moiety. The trifluoromethoxy group is particularly notable for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and interactions in various chemical environments .
Métodos De Preparación
The synthesis of 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods can also incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the high purity of the final product .
Análisis De Reacciones Químicas
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism by which 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one exerts its effects involves interactions with various molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing their activity. The amino group can form hydrogen bonds with target molecules, further stabilizing the interactions .
Comparación Con Compuestos Similares
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(5-Amino-2-(trifluoromethyl)phenyl)propan-1-one: This compound lacks the methoxy group, which can affect its reactivity and interactions.
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one: The position of the propanone moiety is different, which can influence the compound’s chemical properties and applications.
The unique combination of the trifluoromethoxy group and the amino group in this compound distinguishes it from other compounds, providing specific advantages in various applications .
Propiedades
Fórmula molecular |
C10H10F3NO2 |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
1-[5-amino-2-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10F3NO2/c1-2-8(15)7-5-6(14)3-4-9(7)16-10(11,12)13/h3-5H,2,14H2,1H3 |
Clave InChI |
HKLBMMSJFYAPED-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



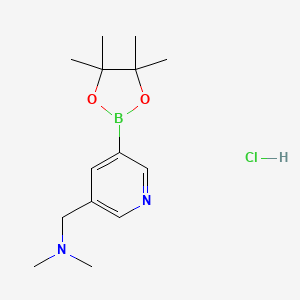
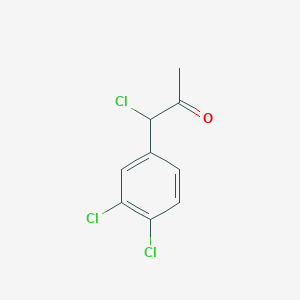
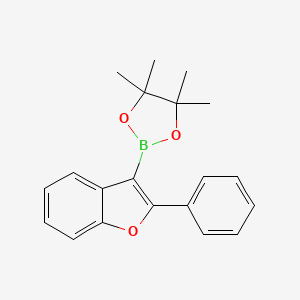
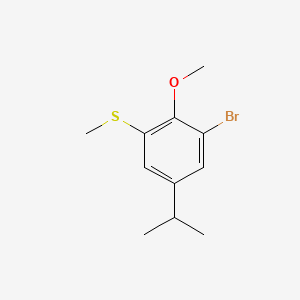
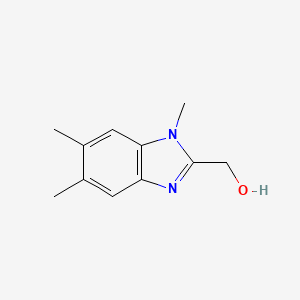
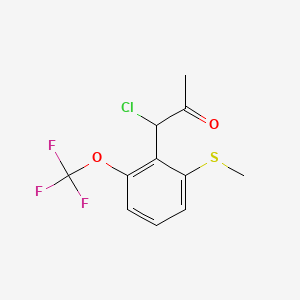
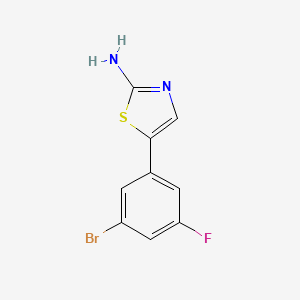
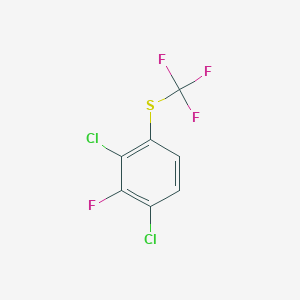
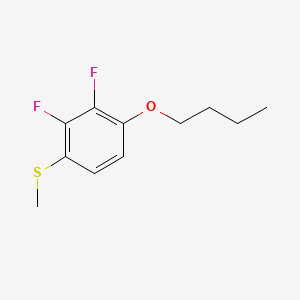
![3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid](/img/structure/B14040786.png)
![7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14040792.png)
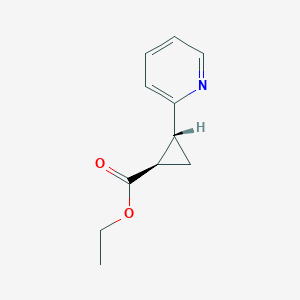
![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride](/img/structure/B14040797.png)
